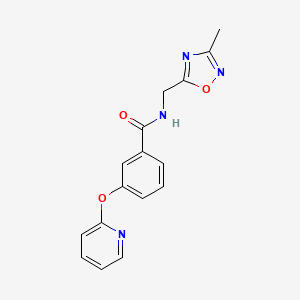

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-11-19-15(23-20-11)10-18-16(21)12-5-4-6-13(9-12)22-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVULADJRHSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Acetamidoxime

Acetonitrile undergoes hydroxylamine-mediated conversion to acetamidoxime, a critical precursor for oxadiazole synthesis:

$$

\text{CH}3\text{CN} + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{C(=NOH)NH}2

$$

Reaction conditions: Ethanol/water (1:1), 60°C, 6 h, yielding 85–90%.

Cyclization with Chloroacetic Acid

Acetamidoxime reacts with chloroacetic acid under T3P-mediated activation to form 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole:

$$

\text{CH}3\text{C(=NOH)NH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{T3P, TEA}} \text{C}4\text{H}4\text{ClN}3\text{O}

$$

Conditions : T3P (50% in EtOAc), triethylamine (TEA), 80°C, 2 h, yielding 87–93%.

| Entry | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chloroacetic acid | T3P | 80 | 2 | 90 |

| 2 | Methyl chloroacetate | NaOH/DMSO | RT | 24 | 75 |

Amination of Chloromethyl Intermediate

The chloromethyl group is aminated using aqueous ammonia:

$$

\text{C}4\text{H}4\text{ClN}3\text{O} + \text{NH}3 \rightarrow \text{C}4\text{H}7\text{N}_5\text{O}

$$

Conditions : Ethanol, 100°C, 12 h, yielding 70–75%.

Synthesis of 3-(Pyridin-2-yloxy)benzoic Acid

Etherification of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid reacts with 2-chloropyridine under basic conditions:

$$

\text{HO-C}6\text{H}4\text{COOH} + \text{Cl-C}5\text{H}4\text{N} \xrightarrow{\text{K}2\text{CO}3} \text{C}{12}\text{H}9\text{NO}_3

$$

Conditions : DMF, K₂CO₃, 120°C, 8 h, yielding 80–85%.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole with 3-(pyridin-2-yloxy)benzoic acid using T3P:

$$

\text{C}4\text{H}7\text{N}5\text{O} + \text{C}{12}\text{H}9\text{NO}3 \xrightarrow{\text{T3P, DIPEA}} \text{C}{17}\text{H}{15}\text{N}5\text{O}3

$$

Conditions : Dichloromethane, T3P (1.2 equiv), DIPEA, RT, 4 h, yielding 88%.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₅O₃ |

| Molecular Weight | 337.34 g/mol |

| Purity (HPLC) | ≥98% |

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (MWI) accelerates oxadiazole formation, reducing reaction time to 10–15 min with comparable yields (85–90%).

Mechanochemical Approaches

Solid-state grinding of acetamidoxime with chloroacetic acid in a ball mill (30 min, RT) offers a solvent-free route, though yields remain under investigation.

Challenges and Limitations

- Amination Efficiency : Low nucleophilicity of ammonia necessitates prolonged reaction times.

- Oxadiazole Stability : Harsh conditions risk ring degradation, necessitating pH control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

Reduction: Reduction reactions could target the nitro groups if present or reduce the oxadiazole ring under specific conditions.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzamide or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.

Major Products

The major products from these reactions would depend on the specific conditions but could include oxidized derivatives, reduced forms, or substituted analogs with different functional groups.

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide may have various applications in scientific research:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally analogous to several derivatives documented in patents and chemical databases. Below is a detailed comparison of its features with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Variations: The target compound employs a pyridin-2-yloxy group at the benzamide 3-position, whereas analogs like Compounds 45 and 50 use thioether-linked dichloropyridinylaminoethyl chains. Thioether groups may enhance lipophilicity but reduce metabolic stability compared to ether linkages .

Biological Activity Implications: The 3-methyl-1,2,4-oxadiazole moiety is conserved across analogs, suggesting its critical role in target engagement. Oxadiazoles are known to mimic peptide bonds, enhancing interactions with proteases or nucleoside-binding proteins . The pyridinyloxy group in the target compound may confer selectivity for pyridine-dependent enzymes (e.g., tyrosine kinases) compared to thioether-linked analogs, which might target cysteine-rich domains .

However, the absence of polar groups like cyano or methoxy (seen in other derivatives) may reduce aqueous solubility.

Research Findings and Gaps

- Its synthesis likely involves coupling a 3-(pyridin-2-yloxy)benzoic acid with a 3-methyl-1,2,4-oxadiazole-methylamine intermediate .

- Biological Data: Activity data for the target compound are absent in the provided evidence.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 298.29 g/mol

The structure features a 1,2,4-oxadiazole ring and a pyridine moiety, which are known for their diverse biological activities. The oxadiazole unit is particularly noted for its anticancer properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown promising results in inhibiting various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| N-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | MCF-7 | 0.65 |

| Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate | HCT-116 | 0.275 |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | ACHN | 0.420 |

These results highlight the potential of oxadiazole derivatives as effective anticancer agents.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation: Compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Targeting Specific Pathways: Some studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression (e.g., EGFR and Src pathways).

Enzyme Inhibition

In addition to anticancer properties, this compound may also exhibit enzyme inhibitory activity. For example:

- Alkaline Phosphatase Inhibition: Certain oxadiazole derivatives have demonstrated inhibitory effects on alkaline phosphatase with IC values in the micromolar range.

Case Studies and Research Findings

Recent studies have explored the biological activity of various oxadiazole derivatives:

-

Study on Anticancer Activity:

- A study evaluated several oxadiazole derivatives against multiple cancer cell lines (e.g., MCF7, HCT116). The most potent compounds exhibited IC values significantly lower than established chemotherapeutics like doxorubicin.

-

In Vivo Studies:

- Animal models have been employed to assess the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity and biological interactions?

- Methodological Answer : The compound’s reactivity is dictated by its 3-methyl-1,2,4-oxadiazole ring (electron-withdrawing properties), the pyridin-2-yloxy group (hydrogen-bonding capacity), and the benzamide backbone (planarity for π-π stacking). Structural characterization typically employs Nuclear Magnetic Resonance (NMR) to confirm regiochemistry and X-ray crystallography to resolve spatial arrangements of substituents. For example, analogs with similar oxadiazole motifs have been structurally validated via SHELX-based refinement .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : Synthesis involves:

- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles under acidic conditions.

- Step 2 : Coupling the oxadiazole-methyl intermediate with 3-(pyridin-2-yloxy)benzoyl chloride using carbodiimide-mediated amidation.

- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and validation by High-Resolution Mass Spectrometry (HRMS) and HPLC purity assays .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For organic-phase reactions, dimethylformamide (DMF) or dichloromethane (DCM) are preferred. Dynamic light scattering (DLS) can assess aggregation propensity .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer : Discrepancies (e.g., high enzyme inhibition in vitro but low cellular efficacy) may arise from differences in membrane permeability or metabolic stability. Use orthogonal assays:

- Surface Plasmon Resonance (SPR) to confirm target binding affinity.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify intracellular concentrations.

- Compare results with structurally related compounds, such as urease inhibitors sharing the oxadiazole-thiazole scaffold .

Q. What computational methods are suitable for studying target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses with enzymes like acetylcholinesterase.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Modeling : Build regression models to correlate substituent electronegativity with activity, leveraging datasets from oxadiazole-containing analogs .

Q. How can thermal stability and decomposition pathways be characterized?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic transitions.

- Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products .

Q. What strategies improve pharmacokinetic properties of analogs?

- Methodological Answer :

- Metabolic Soft-Spot Analysis : Use human liver microsomes (HLMs) with LC-MS/MS to identify vulnerable sites (e.g., methyl groups on oxadiazole).

- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

- LogP Optimization : Replace pyridin-2-yloxy with fluorinated aryl groups to balance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.